4-(2-Methoxyphenyl)-2-methylbut-3-yn-2-ol
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Overview
Description
4-(2-Methoxyphenyl)-2-methylbut-3-yn-2-ol is an organic compound with a unique structure that includes a methoxyphenyl group and a butynol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2-methylbut-3-yn-2-ol typically involves the reaction of 2-methoxyphenylacetylene with acetone in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Formation of 4-(2-methoxyphenyl)-2-methylbut-3-en-2-one.
Reduction: Formation of 4-(2-methoxyphenyl)-2-methylbut-3-en-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxyphenyl)-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation. It may act by inhibiting enzymes or receptors that play a role in these pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)piperazine
- 4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
Uniqueness
4-(2-Methoxyphenyl)-2-methylbut-3-yn-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
40904-92-5 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C12H14O2/c1-12(2,13)9-8-10-6-4-5-7-11(10)14-3/h4-7,13H,1-3H3 |
InChI Key |
ZETMCXJPCJLKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1OC)O |
Origin of Product |
United States |
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